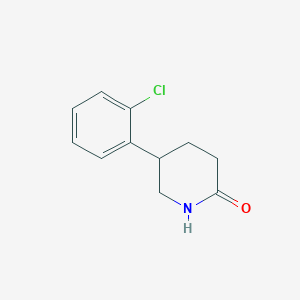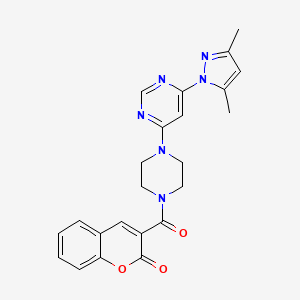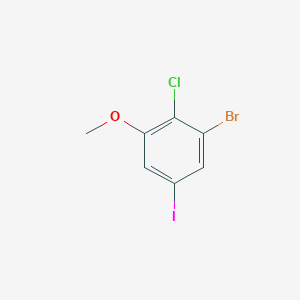![molecular formula C23H25N5O3S B2488876 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 901736-05-8](/img/structure/B2488876.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazoloquinazolinone derivatives involves multiple steps, including cyclization and dehydrogenation processes. For instance, El‐Hiti (1997) outlines a method for synthesizing a range of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones with good yields through the reaction of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes, followed by dehydrogenation with thionyl chloride (El‐Hiti, 1997).
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives has been extensively studied, revealing a compact and densely packed heterocyclic system. This structure is pivotal for the compound's interactions and reactivity. The synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and derivatives by Al-Salahi and Geffken (2011) highlights the versatility in modifying the core structure to produce a variety of derivatives with different functional groups (Al-Salahi & Geffken, 2011).
Chemical Reactions and Properties
Triazoloquinazolinone derivatives engage in a range of chemical reactions, leading to the formation of various products with unique chemical properties. For example, Fathalla (2015) describes the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, demonstrating the compound's reactivity towards amino acid esters (Fathalla, 2015).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Triazoloquinazolinones are synthesized through various chemical reactions involving key intermediates and building blocks. For example, Crabb et al. (1999) described the preparation of triazoloquinazolinium betaines by treating certain thiosemicarbazides with dicyclohexylcarbodiimide, highlighting the structural diversity achievable within this chemical class (Crabb et al., 1999). Similarly, Al-Salahi and Geffken (2011) synthesized a novel 2-methylsulfanyl-4H-triazoloquinazolin-5-one derivative, showcasing the potential for creating a variety of derivatives with different chemical properties (Al-Salahi & Geffken, 2011).
Pharmacological Applications
The structural framework of triazoloquinazolinones lends itself to significant pharmacological potential. Gobinath et al. (2015) synthesized a series of triazoloquinazolinone derivatives and evaluated their H1-antihistaminic activity, finding some compounds with comparable or superior efficacy to standard drugs and with reduced sedative effects, suggesting potential applications in allergy treatment without the common side effect of sedation (Gobinath et al., 2015). Additionally, Al-Salahi and colleagues (2014) explored the synthesis of various benzo(g)triazoloquinazolinone derivatives, further demonstrating the versatility of this chemical class in producing compounds with potentially diverse pharmacological activities (Al-Salahi et al., 2014).
Antitumor Activity
Some triazoloquinazolinones have shown promising antitumor activity. Al-Suwaidan et al. (2016) reported the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, with certain derivatives exhibiting significant broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).
将来の方向性
特性
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-13(2)15-6-8-16(9-7-15)25-21(29)12-32-23-26-18-11-20(31-5)19(30-4)10-17(18)22-24-14(3)27-28(22)23/h6-11,13H,12H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHZIDJXRLMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)

![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)



![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

